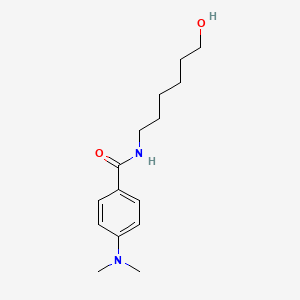

Benzamide, 4-(dimethylamino)-N-(6-hydroxyhexyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Photodecomposition Studies

Research conducted by Silk and Unger (1973) explored the photodecomposition of a related compound, revealing major photoproducts that suggest pathways via a photo-Fries rearrangement. This study contributes to understanding the environmental impact of sunlight on similar compounds (Silk & Unger, 1973).

Pharmacological Activity

Sakaguchi et al. (1992) synthesized novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, identifying compounds with balanced gastrointestinal prokinetic and antiemetic activities, highlighting their potential as new gastrointestinal prokinetic agents (Sakaguchi et al., 1992).

Metabolism and Disposition

The metabolism, disposition, and pharmacokinetics of a potent anticonvulsant benzamide derivative were studied by Potts et al. (1989), detailing its absorption, excretion, and biotransformation in rats, contributing to the understanding of its biological fate (Potts, Gabriel, & Parli, 1989).

Corrosion Inhibition

Hu et al. (2016) investigated benzothiazole derivatives as corrosion inhibitors, demonstrating their effectiveness against steel corrosion in acidic environments. This study showcases the potential industrial applications of similar compounds in protecting materials from corrosion (Hu et al., 2016).

Histone Deacetylase Inhibition

Remiszewski et al. (2002) explored the synthesis and activity of benzamide derivatives as inhibitors of human histone deacetylase, demonstrating their potential in inducing terminal differentiation of human tumor cell lines and having antitumor effects in vivo (Remiszewski et al., 2002).

Anticonvulsant Screening

Afolabi and Okolie (2013) conducted anticonvulsant screening of N-(substituted)-4-aminobenzamides, shedding light on their potential as anticonvulsants and the metabolic pathways leading to their inactivation (Afolabi & Okolie, 2013).

Mecanismo De Acción

Propiedades

IUPAC Name |

4-(dimethylamino)-N-(6-hydroxyhexyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-17(2)14-9-7-13(8-10-14)15(19)16-11-5-3-4-6-12-18/h7-10,18H,3-6,11-12H2,1-2H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPAIZPJGAENSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NCCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromothieno[3,2-c]pyridine](/img/structure/B1381997.png)

![Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1382005.png)